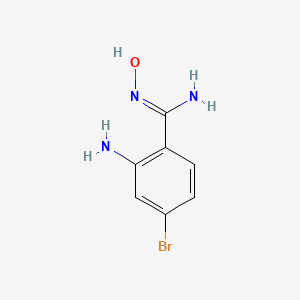
2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide typically involves multi-step reactions. One common method includes the nitration of a benzene derivative, followed by the conversion of the nitro group to an amine, and subsequent bromination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the benzene ring.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine . Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzene derivatives .
Scientific Research Applications
2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide: Similar in structure but with different positional isomers.
2-bromo-N-hydroxybenzene-1-carboximidamide: Lacks the amino group, leading to different chemical properties.
Uniqueness
2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide is unique due to its specific functional groups and their positions on the benzene ring. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities .
Biological Activity
2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, cytotoxic effects, and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving appropriate amine derivatives and carboximidamide precursors. Its structure features a hydroxyl group, which may play a crucial role in its biological interactions. The presence of the bromine atom is also significant, as halogenated compounds often exhibit enhanced biological activity.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines such as MDA-MB-231, SUIT-2, and HT-29. The compound's IC50 values indicate its effectiveness in inducing cell death, surpassing that of standard chemotherapeutic agents like cisplatin .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| SUIT-2 | [Value Needed] | Less potent than cisplatin |
| HT-29 | 0.5 | 50.8 times more active |
The mechanisms by which this compound exerts its cytotoxic effects are multifaceted:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Studies indicate that it can arrest the cell cycle at specific phases, contributing to its effectiveness in inhibiting tumor growth.
- Topoisomerase Inhibition : Similar to other naphthoquinone derivatives, this compound may inhibit topoisomerase II, disrupting DNA replication and transcription processes .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MDA-MB-231 Cells : A detailed analysis showed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry and Hoechst staining techniques.
- In Vivo Studies : Preliminary animal studies indicated that the compound could effectively reduce tumor size in xenograft models, suggesting its potential for therapeutic applications.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-amino-4-bromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
QCQMCFACTGOZDZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)N)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















